
1,4-Benzenedipropanol
概要
説明
1,4-Benzenedipropanol is an organic compound with the molecular formula C12H18O2 It consists of a benzene ring substituted with two propanol groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedipropanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol. This reaction is typically carried out using a transition-metal-based homogeneous catalyst, such as ruthenium, under hydrogen-borrowing conditions. The reaction proceeds through the dehydrogenation of both alcohols to form corresponding aldehydes, followed by cross-aldol condensation and subsequent hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to achieving high yields and purity. The hydrogenative depolymerization of polyethylene terephthalate (PET) is another potential route for obtaining 1,4-benzenedimethanol, which can then be converted to this compound .
化学反応の分析
Types of Reactions
1,4-Benzenedipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-benzenedipropane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1,4-Benzenedipropanal or 1,4-benzenedipropanoic acid.
Reduction: 1,4-Benzenedipropane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,4-Benzenedipropanol has several scientific research applications:
Polymer Chemistry: It can be used as a monomer or a building block in the synthesis of polymers and copolymers.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymer precursors and aviation fuels.
Biology and Medicine:
Industry: It can be used in the production of various industrial chemicals and materials, including plasticizers and resins.
作用機序
The mechanism of action of 1,4-benzenedipropanol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent. In substitution reactions, the benzene ring undergoes electrophilic attack, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity .
類似化合物との比較
Similar Compounds
1,4-Benzenedimethanol: Similar structure but with hydroxyl groups directly attached to the benzene ring.
1,4-Benzenediol: Contains hydroxyl groups directly attached to the benzene ring without the propanol side chains.
1,4-Benzenedipropane: Similar structure but with alkane chains instead of alcohol groups.
Uniqueness
1,4-Benzenedipropanol is unique due to the presence of propanol groups, which provide additional functionalization possibilities compared to its simpler analogs. This makes it a versatile compound for various synthetic and industrial applications.
特性
IUPAC Name |
3-[4-(3-hydroxypropyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDREDDDGVJRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
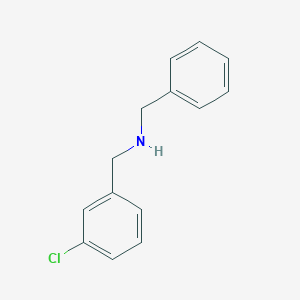
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
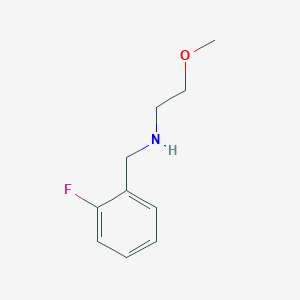
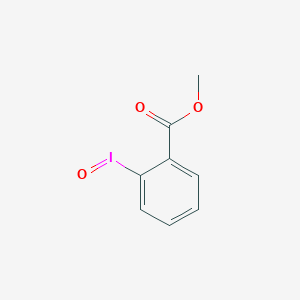
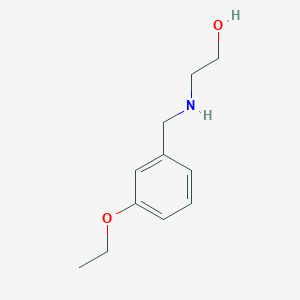
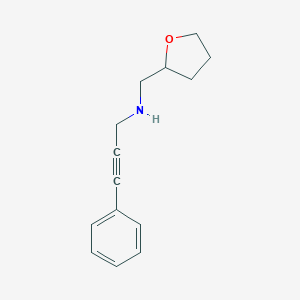

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
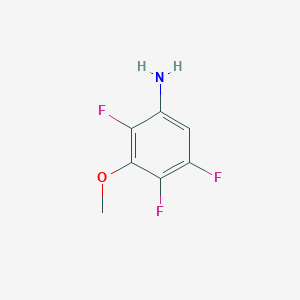
![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
